Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB
Description
Contextualization of Phosphoramidite (B1245037) Methodologies in Oligonucleotide Synthesis
The synthesis of oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient, automatable process first introduced in the early 1980s. twistbioscience.comwikipedia.org This solid-phase synthesis approach allows for the stepwise addition of nucleotide units to a growing chain anchored to a solid support, typically controlled-pore glass (CPG). wikipedia.orgresearchgate.net The methodology is cyclic, with each cycle extending the oligonucleotide chain by one nucleotide. This process is renowned for its high coupling efficiency, often exceeding 99%, which is critical for the synthesis of long, high-purity oligonucleotides. twistbioscience.com
The phosphoramidite synthesis cycle consists of four primary chemical steps:
| Step | Description | Purpose |
| 1. Deblocking (Detritylation) | The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside. twistbioscience.comwikipedia.org | This exposes the 5'-hydroxyl group, making it available for reaction with the next incoming phosphoramidite monomer. |
| 2. Coupling | The activated phosphoramidite monomer is coupled to the newly exposed 5'-hydroxyl group of the growing oligonucleotide chain. wikipedia.orgresearchgate.net | This step forms a new phosphite (B83602) triester linkage, extending the nucleic acid chain. |
| 3. Capping | Any unreacted 5'-hydroxyl groups are acetylated. wikipedia.orgatdbio.com | This prevents the formation of failure sequences (n-1 shortmers) that lack a nucleotide, simplifying the final product purification. |
| 4. Oxidation | The unstable phosphite triester linkage is oxidized to a more stable phosphotriester. researchgate.netatdbio.com | This stabilizes the newly formed internucleotide bond, preparing it for the subsequent synthesis cycles. |
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. biosearchtech.com The Dmt-2'-O-tbdms-rA(tac) amidite is designed to function as the "activated phosphoramidite monomer" within this cycle for the addition of an adenosine (B11128) ribonucleotide.
Evolution and Significance of Protected Nucleoside Amidites in RNA Synthesis
The chemical synthesis of RNA presents a significant challenge not encountered in DNA synthesis: the presence of the 2'-hydroxyl group on the ribose sugar. atdbio.com This additional hydroxyl group must be protected throughout the synthesis to prevent unwanted side reactions, such as chain cleavage and isomerization of the phosphodiester linkage. atdbio.com The evolution of RNA synthesis has largely been driven by the development of suitable protecting groups for this 2'-hydroxyl position.
The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most common and well-established protecting groups for the 2'-OH in RNA synthesis. atdbio.comresearchgate.net It offers a balance of stability to the conditions of the synthesis cycle while being removable under specific conditions (typically using a fluoride (B91410) ion source) during the final deprotection steps. atdbio.com
In addition to the 2'-hydroxyl, other reactive sites on the nucleoside must be protected. The Dmt-2'-O-tbdms-rA(tac) amidite incorporates a suite of orthogonal protecting groups, each serving a specific function:
| Protecting Group | Protected Moiety | Function |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl (5'-OH) | A temporary, acid-labile group that is removed at the start of each synthesis cycle to allow for chain elongation. twistbioscience.com |
| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl (2'-OH) | A semi-permanent group that protects the ribose hydroxyl during synthesis and is removed post-synthesis. wikipedia.orgatdbio.com |
| tert-Butylphenoxyacetyl (tac) | N6-Exocyclic Amine of Adenine (B156593) | A base-labile group that prevents the amino group from participating in side reactions during synthesis. atdbio.comresearchgate.net |
| 2-Cyanoethyl | Phosphorus Atom | Protects the phosphite triester during synthesis and is removed during the final deprotection steps. twistbioscience.comatdbio.com |
The choice of the exocyclic amine protecting group is also critical. While standard groups like benzoyl (Bz) are widely used, the tert-butylphenoxyacetyl (tac) group offers distinct advantages. The tac group is significantly more labile under basic conditions, allowing for faster and milder deprotection protocols. researchgate.netnih.govglenresearch.com This is particularly beneficial when the synthesized RNA contains sensitive modifications or labels that would be degraded by the harsh conditions required to remove more robust protecting groups. glenresearch.com
Overview of Dmt-2'O-tbdms-RA(tac) Amidite's Role in Modern Chemical Biology Research
The specific combination of protecting groups in Dmt-2'-O-tbdms-rA(tac) amidite makes it a valuable reagent for specific applications in chemical biology and therapeutic development. Its primary role is to enable the synthesis of RNA oligonucleotides that require gentle deprotection conditions.
The use of the tac protecting group facilitates rapid deprotection, which is advantageous for high-throughput synthesis and for preserving the integrity of sensitive functional moieties within the RNA sequence. glenresearch.com Research in RNA interference (RNAi), for example, often requires the synthesis of small interfering RNAs (siRNAs) that may be chemically modified to enhance stability or delivery. sigmaaldrich.com The milder deprotection afforded by the tac group helps ensure these modifications remain intact.
Similarly, the synthesis of catalytic RNAs (ribozymes) and RNA aptamers, which fold into complex three-dimensional structures to exert their function, benefits from high-purity material. sigmaaldrich.com The reduced risk of side reactions, such as base modification or chain degradation during harsh deprotection, contributes to a higher yield of the correct, functional RNA molecule. researchgate.netnih.gov
| Protecting Group | Standard Alternative | Deprotection Conditions | Advantage of 'tac' |
| tert-Butylphenoxyacetyl (tac) | Benzoyl (Bz) or Isobutyryl (iBu) | Milder basic conditions (e.g., ammonium (B1175870) hydroxide (B78521) at room temp) or shorter time at elevated temperatures. glenresearch.com | Faster deprotection; compatible with sensitive labels and modifications; reduces potential for base modification during deprotection. researchgate.netnih.gov |
Therefore, Dmt-2'-O-tbdms-rA(tac) amidite is not just a standard building block but a strategic choice for chemists synthesizing complex or modified RNA molecules where final product integrity is paramount.
Current Landscape and Future Perspectives of RNA Amidite Chemistry
The field of RNA synthesis is undergoing continuous innovation, driven largely by the expanding therapeutic potential of RNA-based drugs, such as siRNA, antisense oligonucleotides, and mRNA vaccines. mdpi.comnih.gov This has spurred a renaissance in the development of new and improved methods for chemical RNA synthesis. researchgate.net
Current research focuses on several key areas:
Novel 2'-Hydroxyl Protecting Groups: While TBDMS is effective, its removal can be slow and sometimes incomplete. New protecting groups are being developed, such as the 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-O-bis(2-acetoxyethoxy)methyl (ACE) groups, which offer advantages like improved coupling efficiency, reduced steric hindrance, or unique deprotection strategies. atdbio.comglenresearch.com
Improved Coupling and Activation: The efficiency of the coupling step is critical for synthesizing long RNAs. Researchers are exploring new activators, such as 4,5-dicyanoimidazole (B129182) (DCI), which can accelerate coupling times compared to the traditional 1H-tetrazole. researchgate.net
Scalability and Purity: As RNA therapeutics move from the lab to the clinic, there is a growing need for methods that can produce multi-kilogram quantities of high-purity RNA. This involves optimizing not only the chemistry but also the solid supports and purification techniques.
The future of RNA amidite chemistry is geared towards making the synthesis of RNA as robust, efficient, and scalable as DNA synthesis. The ongoing development of advanced reagents like Dmt-2'-O-tbdms-rA(tac) amidite, with its tailored protecting group scheme, reflects the increasing sophistication of the field. As our understanding of RNA biology deepens, the demand for custom-synthesized, chemically diverse RNA molecules will continue to grow, ensuring that phosphoramidite chemistry remains a vibrant and essential area of research. mdpi.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66)/t48-,51-,52-,55-,75?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMHZIXOXNRHDJ-MGFFOSEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H76N7O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Dmt 2/ O Tbdms Ra Tac Amidite
Methodologies for the Preparation of Adenosine (B11128) Nucleoside Precursors
The journey to the final phosphoramidite (B1245037) begins with the preparation of a correctly protected adenosine nucleoside. This multi-step process involves the stereocontrolled synthesis of the ribose sugar, its subsequent coupling to the adenine (B156593) base (glycosylation), and the protection of the base's exocyclic amino group.
Stereoselective Synthesis of Ribose Moieties and Glycosylation Strategies
The precise three-dimensional structure of the ribose sugar is fundamental to the function of RNA. Therefore, synthetic strategies must produce the D-ribofuranose form with high stereoselectivity. Often starting from readily available chiral precursors like D-ribose itself, chemists employ protective group schemes to differentiate the various hydroxyl groups, setting the stage for subsequent reactions. scholaris.caresearchgate.net
Glycosylation, the formation of the N-glycosidic bond between the C1' of the ribose and the N9 of adenine, is a critical step that defines the nucleoside. nih.gov Achieving the desired β-anomeric configuration is a significant synthetic challenge. Various methods have been developed to control this stereoselectivity. One common approach is the Vorbrüggen glycosylation, which typically involves reacting a silylated nucleobase with an acylated ribose derivative in the presence of a Lewis acid catalyst. Acyclic approaches have also been developed, involving the coupling of nucleobases to acyclic dithioacetal substrates, which allows for excellent control over both regio- and diastereoselectivity. scholaris.ca The choice of solvent, catalyst, and protecting groups on the ribose moiety can greatly influence the stereochemical outcome of the glycosylation reaction. youtube.com
Table 1: Comparison of Glycosylation Strategies
| Strategy | Description | Key Features |
|---|---|---|
| Vorbrüggen Glycosylation | Reaction of a silylated nucleobase with a per-acylated sugar in the presence of a Lewis acid. | Widely used, relies on the neighboring group participation of the C2'-acyl group to direct the β-configuration. |
| Acyclic Approach | Coupling of nucleobases onto acyclic dithioacetal substrates followed by a kinetically controlled cyclization. scholaris.ca | Offers high control of 1',2'-syn diastereoselectivity and N9/N7 regioselectivity. scholaris.ca |
| Enzymatic Synthesis | Use of nucleoside phosphorylases to catalyze the formation of the glycosidic bond. | Offers exceptional stereospecificity but can be limited by substrate scope and enzyme availability. |
Functionalization of the Adenine Nucleobase with TAC Protecting Group
The exocyclic amino group (N6) of adenine is nucleophilic and must be protected to prevent side reactions during phosphitylation and oligonucleotide synthesis. The tert-butylphenoxyacetyl (tac) group is an acyl-type protecting group chosen for this purpose. atdbio.comresearchgate.net Its installation is typically achieved by reacting the appropriately protected adenosine precursor with a tert-butylphenoxyacetylating agent, such as tert-butylphenoxyacetic anhydride (B1165640) or an active ester, under basic conditions.
The TAC group offers several advantages. Its tert-butyl moiety enhances the solubility of the protected nucleoside in organic solvents like acetonitrile (B52724), which is commonly used in automated synthesis. atdbio.comqualitysystems.com.tw Furthermore, the TAC group is classified as a "labile" protecting group, meaning it can be removed under milder conditions than traditional groups like benzoyl (Bz). qualitysystems.com.twnih.gov This is particularly beneficial when synthesizing RNA molecules that contain other sensitive modifications. qualitysystems.com.tw
Phosphitylation Techniques for Dmt-2'O-tbdms-RA(tac) Amidite Formation
With a suitably protected nucleoside in hand (5'-O-DMT, 2'-O-TBDMS, N6-tac), the final step is to introduce the phosphoramidite moiety at the 3'-hydroxyl position. This "phosphitylation" reaction converts the stable nucleoside into a reactive monomer ready for oligonucleotide synthesis.
Optimization of Phosphoramidite Coupling Conditions
During solid-phase synthesis, the phosphoramidite monomer is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. The efficiency of this coupling reaction is paramount for achieving high yields of the desired full-length RNA sequence. The steric bulk of the 2'-O-TBDMS group can hinder the coupling reaction, necessitating longer coupling times (up to 6 minutes) compared to DNA synthesis. atdbio.com
To overcome this, highly efficient activators are employed. While 1H-tetrazole was traditionally used, more potent activators have been developed. Research has shown that activators like 5-(benzylmercapto)-1H-tetrazole (BMT), 2-ethylthiotetrazole (ETT), or 2-benzylthiotetrazole (BTT) significantly improve coupling kinetics and yields for sterically demanding 2'-O-TBDMS protected monomers. springernature.comnih.govnih.govsigmaaldrich.com
Table 2: Activators for RNA Phosphoramidite Coupling
| Activator | Coupling Time | Efficacy | Notes |
|---|---|---|---|
| 1H-Tetrazole | Longer | Standard | Prone to sublimation; less effective for bulky monomers. |
| ETT / BTT | Shorter | High | Recommended for best results with RNA phosphoramidites. sigmaaldrich.com |
| BMT | Shorter | High | Shown to enable fast and highly efficient coupling for 2'-O-TBDMS monomers. springernature.comnih.gov |
| DCI (4,5-Dicyanoimidazole) | Shorter | High | A non-explosive alternative to tetrazole-based activators. |
Regioselective Phosphitylation at the 3'-Hydroxyl Position
The phosphitylation reaction must be highly regioselective for the 3'-hydroxyl group. This selectivity is primarily achieved by protecting both the 5'- and 2'-hydroxyl groups, leaving only the 3'-OH available to react with the phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
A potential complication in this process is the migration of the TBDMS group from the 2'- to the 3'-position. thermofisher.com If this occurs prior to phosphitylation, the phosphoramidite group will be introduced at the 2'-position, leading to an undesired 2'-phosphoramidite impurity. thermofisher.com This impurity, if incorporated into an oligonucleotide, results in an unnatural 2'-5' internucleotide linkage. thermofisher.com Therefore, synthetic and purification protocols are rigorously designed to minimize the formation of this isomer and ensure the high purity of the final 3'-phosphoramidite. thermofisher.comnih.gov
Strategic Application and Removal of Protecting Groups in Dmt-2'O-tbdms-RA(tac) Amidite Synthesis
The success of solid-phase RNA synthesis hinges on an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. glenresearch.com The Dmt-2'O-tbdms-RA(tac) amidite exemplifies such a strategy.
5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group is essential for the 3' to 5' directionality of synthesis. glenresearch.com It protects the 5'-hydroxyl during the phosphitylation of the nucleoside and during the subsequent coupling reaction. researchgate.netatdbio.com At the start of each synthesis cycle, the DMT group is removed with a mild acid, such as trichloroacetic acid (TCA), liberating the 5'-hydroxyl for the next coupling step. biotage.comsigmaaldrich.com The release of the bright orange dimethoxytrityl cation provides a convenient method to monitor coupling efficiency in real-time. wikipedia.orggoogle.com
2'-O-tert-Butyldimethylsilyl (TBDMS): The TBDMS group provides robust protection for the 2'-hydroxyl, a site that must remain blocked throughout the entire synthesis to prevent chain branching and isomerization. glenresearch.comnih.gov It is stable to the acidic conditions of DMT removal and the basic conditions used for final deprotection of the nucleobases. glenresearch.com The TBDMS group is typically the last protecting group to be removed, using a fluoride-based reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF) after the oligonucleotide has been cleaved from the solid support. atdbio.comspringernature.com
N6-tert-Butylphenoxyacetyl (tac): This group safeguards the exocyclic amine of adenine. qualitysystems.com.tw Its key feature is its lability to basic conditions, allowing for rapid removal during the final deprotection step. qualitysystems.com.tw Complete deprotection can be achieved with concentrated aqueous ammonia (B1221849) in a short time at elevated temperature or with an ammonia/methylamine (B109427) mixture (AMA) even more rapidly. qualitysystems.com.twglenresearch.com This fast deprotection is advantageous for minimizing potential side reactions and is compatible with base-labile reporters or modifications. qualitysystems.com.tw
Table 3: Protecting Group Strategy for Dmt-2'O-tbdms-RA(tac) Amidite
| Protecting Group | Position | Function | Removal Conditions |
|---|---|---|---|
| DMT (Dimethoxytrityl) | 5'-Hydroxyl | Enables 3'→5' synthesis; allows coupling monitoring. glenresearch.comwikipedia.org | Mild acid (e.g., Trichloroacetic Acid). sigmaaldrich.comsigmaaldrich.com |
| TBDMS (tert-Butyldimethylsilyl) | 2'-Hydroxyl | Prevents chain branching and isomerization. glenresearch.comnih.gov | Fluoride source (e.g., TBAF, TEA·3HF). atdbio.comspringernature.com |
| tac (tert-Butylphenoxyacetyl) | N6-Amine (Adenine) | Prevents side reactions at the nucleobase. atdbio.com | Basic conditions (e.g., NH4OH, AMA). qualitysystems.com.twglenresearch.com |
| Cyanoethyl | 3'-Phosphate | Protects the phosphite (B83602) triester during synthesis. biotage.com | Basic conditions (e.g., NH4OH, AMA). sigmaaldrich.com |
Dimethoxytrityl (DMT) Group for 5'-Hydroxyl Protection and Deprotection Kinetics
The 4,4'-dimethoxytrityl (DMT) group is the standard choice for the temporary protection of the 5'-hydroxyl group of the nucleoside during solid-phase oligonucleotide synthesis. journalirjpac.comwikipedia.org Its widespread use is due to several key advantages.
Selective Protection: The DMT group is exceptionally bulky, which allows it to react selectively with the primary 5'-hydroxyl group, as it is more sterically accessible than the secondary 2'- and 3'-hydroxyls of the ribose sugar. researchgate.net This selectivity is crucial for ensuring the correct regiochemistry during the initial preparation of the phosphoramidite monomer. ajchem-a.com
Stability: The DMT group is stable under the basic and neutral conditions required for the subsequent phosphoramidite coupling, capping, and oxidation steps in the synthesis cycle. ajchem-a.com
Facilitated Purification: The lipophilic (fat-soluble) nature of the DMT group is a significant aid in the purification of the desired full-length oligonucleotide from shorter, failed sequences after synthesis is complete, a process often referred to as "DMT-on" purification. nih.gov
Deprotection Kinetics: The DMT group is acid-labile and is designed to be removed at the beginning of each coupling cycle to free the 5'-hydroxyl for the next incoming phosphoramidite. umich.edu This deprotection is typically achieved rapidly using a weak acid solution, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. nih.gov The cleavage releases the dimethoxytrityl cation, which has a characteristic bright orange color, allowing for real-time spectrophotometric monitoring of the coupling efficiency. wikipedia.org While effective, standard strong acid treatments can pose a risk of depurination (loss of A or G bases) for sensitive sequences. Milder deprotection strategies have been developed to mitigate this risk. nih.gov
| Deprotection Reagent | Conditions | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) / Dichloroacetic Acid (DCA) | ~3% in an organic solvent (e.g., Dichloromethane) at room temperature. nih.gov | Very fast and efficient, enabling rapid synthesis cycles. The orange color of the released cation allows for easy monitoring. wikipedia.org | The strongly acidic conditions can cause minor depurination or backbone cleavage in sensitive oligonucleotides. nih.gov |
| Mildly Acidic Buffers (e.g., pH 4.5-5.0) | Warming to 40°C in a buffered solution. nih.gov | Minimizes acid-related side reactions like depurination, increasing the fidelity of the final product. nih.gov | Slower reaction time compared to strong acids, which may not be suitable for all high-throughput synthesis platforms. |
Tert-Butyldimethylsilyl (TBDMS) Group for 2'-Hydroxyl Protection and Stability
The presence of the 2'-hydroxyl group in ribonucleosides is the primary challenge that distinguishes RNA synthesis from DNA synthesis. nih.gov This group must be protected with a group that is stable throughout the entire chain assembly process but can be removed at the end without degrading the newly synthesized RNA strand. The tert-butyldimethylsilyl (TBDMS or TBS) group is the most common and well-established protecting group for the 2'-hydroxyl. kulturkaufhaus.denih.gov
Orthogonal Stability: The TBDMS group is stable to the acidic conditions used to remove the 5'-DMT group and the reagents used during the coupling, capping, and oxidation steps. glenresearch.com This "orthogonal" stability is fundamental to the success of the entire synthesis strategy. wikipedia.org
Deprotection: The silyl (B83357) ether linkage of the TBDMS group is cleaved using a fluoride ion source. glenresearch.com The most common reagent for this step is 1M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), typically requiring an incubation of several hours at room temperature. glenresearch.comspringernature.com An alternative reagent, triethylamine tris(hydrofluoride), is also used and can sometimes offer more reliable results. springernature.com
Challenges: While robust, the TBDMS group is not completely immune to cleavage. During the final base deprotection step, which often involves prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521), some premature loss of the TBDMS group can occur. glenresearch.com This premature deprotection exposes the 2'-hydroxyl, which can lead to phosphodiester bond cleavage and a reduction in the yield of the full-length RNA product. This issue has been largely mitigated by using milder base deprotection conditions or by employing more labile protecting groups on the nucleobases. glenresearch.com
| Property | Description |
| Chemical Structure | A silicon atom bonded to a tert-butyl group and two methyl groups. |
| Point of Attachment | Forms a silyl ether with the 2'-hydroxyl group of the ribose. kulturkaufhaus.de |
| Key Stability | Stable to the acidic conditions of 5'-DMT removal. glenresearch.com |
| Deprotection Reagent | Fluoride ions (e.g., TBAF or triethylamine tris(hydrofluoride)). springernature.com |
| Primary Challenge | Partial loss during final ammonia deprotection can lead to RNA strand cleavage. glenresearch.com |
Nucleobase Protection (TAC) and its Influence on Amidite Stability and Reactivity
The exocyclic amino groups of adenosine, guanosine (B1672433), and cytidine (B196190) are nucleophilic and must be protected to prevent them from undergoing undesirable side reactions at the phosphite triester center during oligonucleotide synthesis. journalirjpac.comumich.edu In the named compound, Dmt-2'-O-tbdms-rA(tac) amidite, the N6-amino group of adenosine (rA) is protected by a tert-butylacetyl (tac) group.
The choice of the N-acyl protecting group is a critical factor that influences both the stability of the phosphoramidite monomer and the conditions required for the final deprotection step. Standard protecting groups like benzoyl (Bz) for adenosine and isobutyryl (Ib) for guanosine are effective but require relatively harsh deprotection conditions (e.g., concentrated ammonium hydroxide at 55°C for many hours). researchgate.net
The development of more labile protecting groups was driven by the need to preserve the integrity of the RNA product, particularly avoiding the TBDMS loss and subsequent chain cleavage mentioned previously. glenresearch.com The tert-butylacetyl (tac) group falls into the category of more labile acyl protecting groups, similar to the widely used phenoxyacetyl (PAC) group. umich.edu The inductive effect of the bulky tert-butyl group is presumed to render the amide carbonyl more susceptible to nucleophilic attack, facilitating faster cleavage under milder basic conditions. umich.edu
Influence on Stability and Reactivity: The TAC group provides sufficient stability during the synthesis cycles while allowing for significantly faster removal during the final deprotection. This allows for the use of milder deprotection cocktails, such as gaseous amines or mixtures of aqueous ammonia and methylamine, which are more compatible with the TBDMS-protected 2'-hydroxyls and other sensitive modifications. umich.eduglenresearch.com This ultimately leads to higher yields and purity of the final RNA oligonucleotide.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Feature |
| Benzoyl | Bz | Concentrated ammonium hydroxide, 55°C, 8-16 hours. researchgate.net | Standard, robust protection. |
| Phenoxyacetyl | PAC | Milder basic conditions (e.g., NH4OH at room temp). umich.edu | Faster deprotection due to the inductive effect of the phenoxy group. umich.edu |
| tert-butylacetyl | tac | Mild basic conditions, rapid cleavage. | Designed for fast deprotection, improving compatibility with sensitive 2'-protecting groups like TBDMS. glenresearch.com |
Chemical Modifications and Analog Preparation of Dmt-2/'O-tbdms-RA(tac) Amidite Structure
The foundational Dmt-2'-O-tbdms-RA(tac) amidite structure serves as a template for creating a wide array of modified analogs used to probe biological mechanisms or enhance the properties of synthetic oligonucleotides. nih.gov
Synthesis of Isotopically Labeled Dmt-2/'O-tbdms-RA(tac) Amidite Analogs for Mechanistic Studies
Stable isotope labeling is a powerful technique for investigating the structure, dynamics, and function of nucleic acids via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). isotope.comisotope.com The chemical synthesis approach, using labeled phosphoramidite monomers, allows for the precise, site-specific incorporation of isotopes. isotope.com
The synthesis of an isotopically labeled Dmt-2'-O-tbdms-RA(tac) amidite would begin with an isotopically enriched precursor, such as adenosine labeled with ¹³C in the ribose ring or ¹⁵N in the nucleobase. isotope.comnih.gov This labeled nucleoside would then undergo the standard series of reactions:
5'-Hydroxyl Protection: Reaction with DMT-Cl to add the 5'-DMT group. researchgate.net
2'-Hydroxyl Protection: Regioselective silylation to install the 2'-TBDMS group. nih.gov
Base Protection: Acylation to add the 'tac' group to the N6-amino position.
3'-Phosphitylation: Reaction with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety at the 3'-hydroxyl position. nih.gov
This process yields a fully protected, isotopically labeled phosphoramidite ready for incorporation into a specific site within an RNA sequence, enabling detailed mechanistic and structural studies. isotope.comnih.gov
| Isotope | Application | Method of Detection |
| ¹³C (Carbon-13) | Used to probe the sugar-phosphate backbone and nucleobase structure. isotope.comnih.gov | NMR Spectroscopy, Mass Spectrometry |
| ¹⁵N (Nitrogen-15) | Used to study hydrogen bonding, base-pairing interactions, and protein-RNA interactions. isotope.comisotope.com | NMR Spectroscopy, Mass Spectrometry |
| ²H (Deuterium) | Used to simplify complex NMR spectra and study dynamics. isotope.com | NMR Spectroscopy |
| ¹⁸O (Oxygen-18) | Used to investigate the mechanisms of enzymatic reactions involving phosphate (B84403) groups. nih.gov | Mass Spectrometry |
Application of Dmt 2/ O Tbdms Ra Tac Amidite in Oligonucleotide Synthesis Methodologies
Integration of Dmt-2/'O-tbdms-RA(tac) Amidite into Automated Solid-Phase Synthesis Protocols
The synthesis of RNA oligonucleotides using the phosphoramidite (B1245037) approach is a cyclic process performed on an automated synthesizer. nih.govchemie-brunschwig.ch Each cycle, which adds one nucleotide to the growing chain, consists of four primary chemical reactions: deblocking, coupling, capping, and oxidation. umich.edu Dmt-2'O-tbdms-RA(tac) amidite is designed to be fully compatible with this automated process, which typically occurs on a solid support like controlled-pore glass (CPG) or polystyrene. nih.gov
The integration of Dmt-2'O-tbdms-RA(tac) amidite into automated synthesis protocols requires the optimization of the coupling step, which is critical for achieving high yield of the final oligonucleotide. This step involves the reaction of the phosphoramidite, activated by a weak acid, with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. nih.gov
Key parameters for optimization include the choice of activator, coupling time, and reagent concentration. Activators such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are commonly used to catalyze the coupling reaction. glenresearch.comgoogle.com Due to the steric bulk of the 2'-O-TBDMS protecting group, coupling times may be slightly longer than those for DNA synthesis to ensure near-quantitative reaction completion. atdbio.comumich.edu Typical coupling times for TBDMS-protected RNA amidites range from 3 to 6 minutes. glenresearch.comnih.gov The phosphoramidite is typically used as a 0.1 M to 0.15 M solution in anhydrous acetonitrile (B52724). nih.gov
Table 1: Representative Parameters for an Automated RNA Synthesis Cycle Using TBDMS/tac-Amidites
| Step | Reagent/Solvent | Purpose | Typical Duration |
|---|---|---|---|
| Deblocking | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction. scribd.com | 1-2 minutes |
| Coupling | Dmt-2'O-tbdms-RA(tac) amidite + Activator (e.g., ETT, BTT) in Acetonitrile | Forms a new phosphite (B83602) triester linkage between the incoming amidite and the growing oligonucleotide chain. glenresearch.comgoogle.com | 3-6 minutes |
| Capping | Acetic Anhydride (B1165640) (Cap A) and N-Methylimidazole (Cap B) | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences). scribd.comumich.edu | ~1 minute |
| Oxidation | Iodine solution in THF/Water/Pyridine | Oxidizes the unstable phosphite triester linkage to a stable pentavalent phosphate (B84403) triester. umich.edunih.gov | ~1 minute |
High coupling efficiency at every step is paramount for the synthesis of full-length oligonucleotides. The efficiency is typically monitored in real-time by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. sdu.dk With optimized protocols, Dmt-2'O-tbdms-RA(tac) amidite and other TBDMS-protected amidites consistently achieve stepwise coupling efficiencies greater than 98-99%. umich.edusdu.dk
A crucial aspect of RNA synthesis is ensuring the fidelity of the phosphodiester linkage. The natural linkage in RNA is a 3'-5' bond. The presence of the 2'-hydroxyl group creates the potential for the formation of non-biological 2'-5' linkages. nih.gov The bulky tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl function of the ribose sugar effectively prevents this isomerization and the migration of the phosphoramidite group during synthesis, thereby ensuring the formation of the correct 3'-5' phosphodiester bond. atdbio.comglenresearch.com While highly effective, studies have noted that the 2'-5' linkage can still occur at low levels, and its presence can significantly impact the biological function and transcriptional fidelity of the resulting RNA. nih.govnih.gov
Role in the Elaboration of Modified Oligonucleotides and Nucleic Acid Analogs
Dmt-2'O-tbdms-RA(tac) amidite is a fundamental reagent for constructing a wide array of RNA molecules beyond simple sequences. Its compatibility with standard synthesis chemistry allows for the site-specific incorporation of adenosine (B11128) into oligonucleotides designed for advanced research applications. nih.govnih.gov
The ability to synthesize custom RNA sequences is essential for investigating their complex three-dimensional structures and biological functions. By using Dmt-2'O-tbdms-RA(tac) amidite in combination with the corresponding G, C, and U amidites, researchers can produce RNA oligonucleotides for a variety of applications. nih.gov These synthetic RNAs are used in structural biology studies (X-ray crystallography and NMR), functional analyses of ribozymes and aptamers, and as tools in molecular biology, such as siRNAs for gene silencing. nih.govsigmaaldrich.com Furthermore, it can be used in syntheses that also incorporate modified bases or linkers for the attachment of fluorescent dyes or other reporter groups, aiding in the functional analysis of RNA. nih.gov
Chimeric oligonucleotides, which contain a mixture of different types of nucleotides, are of significant interest for therapeutic and diagnostic applications. Dmt-2'O-tbdms-RA(tac) amidite is fully compatible with the synthesis of such hybrid structures. It can be incorporated into sequences that also contain:
Deoxyribonucleotides: creating DNA-RNA hybrids.
Other 2'-modified ribonucleotides: such as 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), or 2'-Fluoro (2'-F) modified units, to enhance properties like nuclease resistance and binding affinity. nih.govusp.orglibpubmedia.co.uk
Locked Nucleic Acid (LNA) monomers: to create high-affinity antisense oligonucleotides. sdu.dk
Strategies for Post-Synthetic Deprotection and Cleavage of Dmt-2/'O-tbdms-RA(tac) Amidite-Derived Oligonucleotides
Following the completion of automated synthesis, the oligonucleotide remains fully protected and attached to the solid support. biosearchtech.com A multi-step deprotection and cleavage procedure is required to yield the final, biologically active RNA molecule. The strategy is dictated by the protecting groups used: the base-labile 'tac' and cyanoethyl groups, and the fluoride-labile 2'-TBDMS group. atdbio.comscribd.comsigmaaldrich.com
The process generally involves two distinct stages:
Base-Mediated Cleavage and Deprotection: The solid support is first treated with a basic solution. A common reagent is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which can accomplish deprotection in 5-10 minutes at elevated temperatures. glenresearch.com Alternatively, concentrated aqueous ammonia (B1221849) can be used, typically requiring several hours at 55 °C. biosearchtech.comnih.gov This single step achieves three simultaneous goals:
Cleavage of the oligonucleotide from the solid support via hydrolysis of the succinate (B1194679) linker.
Removal of the β-cyanoethyl protecting groups from the phosphate backbone.
Removal of the acyl protecting groups from the nucleobases, including the fast-cleaving tert-butylphenoxyacetyl (tac) group on adenosine. scribd.combiosearchtech.com
2'-Hydroxyl Deprotection (Desilylation): After removal of the basic solution, the crucial step of removing the 2'-TBDMS silyl (B83357) ethers is performed. nih.gov This requires a specific fluoride (B91410) ion source, as the TBDMS group is stable to the basic conditions of the first step. The most common reagent is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like DMSO or N-Methyl-2-pyrrolidone (NMP). glenresearch.com Another option is 1 M tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). atdbio.comnih.gov This reaction is typically run for several hours at 65 °C to ensure complete removal of all TBDMS groups. glenresearch.com
Following these steps, the crude oligonucleotide is purified, often by HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from any truncated or failed sequences. biosearchtech.com
Table 2: Standard Two-Stage Deprotection Protocol for Oligonucleotides Synthesized with TBDMS/tac-Amidites
| Stage | Reagent/Conditions | Groups Removed |
|---|---|---|
| 1. Cleavage & Base/Phosphate Deprotection | Concentrated Ammonium Hydroxide / 40% Methylamine (AMA), 1:1 (v/v) at 65 °C for 10 min. glenresearch.com | β-cyanoethyl (phosphate), tert-butylphenoxyacetyl (Adenine base), and other base protecting groups. Cleaves oligonucleotide from support. biosearchtech.com |
| 2. 2'-OH Silyl Group Removal | Triethylamine trihydrofluoride (TEA·3HF) in DMSO at 65 °C for 2.5 hours. glenresearch.com | tert-butyldimethylsilyl (TBDMS) from the 2'-hydroxyl position. |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| Dmt-2'O-tbdms-RA(tac) amidite | N-(tert-butylphenoxyacetyl)-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |
| DMT | 4,4'-Dimethoxytrityl |
| TBDMS | tert-butyldimethylsilyl |
| tac | tert-butylphenoxyacetyl |
| CPG | Controlled-Pore Glass |
| TCA | Trichloroacetic Acid |
| DCA | Dichloroacetic Acid |
| DCM | Dichloromethane |
| ETT | 5-Ethylthio-1H-tetrazole |
| BTT | 5-Benzylthio-1H-tetrazole |
| THF | Tetrahydrofuran |
| AMA | Ammonium hydroxide / Methylamine |
| TEA·3HF | Triethylamine trihydrofluoride |
| TBAF | Tetrabutylammonium fluoride |
| DMSO | Dimethyl sulfoxide |
| NMP | N-Methyl-2-pyrrolidone |
| HPLC | High-Performance Liquid Chromatography |
| PAGE | Polyacrylamide Gel Electrophoresis |
| 2'-OMe | 2'-O-Methyl |
| 2'-MOE | 2'-O-Methoxyethyl |
| 2'-F | 2'-Fluoro |
| LNA | Locked Nucleic Acid |
| siRNA | Small interfering RNA |
Minimization of Side Reactions During Oligonucleotide Decondensation and Purification
A significant challenge in chemical RNA synthesis is the potential for side reactions during the deprotection and purification steps. These side reactions can lead to a lower yield of the desired full-length product and introduce impurities that are difficult to remove. The use of Dmt-2'O-tbdms-RA(tac) amidite can help mitigate some of these issues.
One of the primary concerns is the stability of the 2'-O-TBDMS group under the basic conditions required for nucleobase deprotection. Premature removal of the TBDMS group can expose the 2'-hydroxyl, leading to phosphodiester bond cleavage and the formation of shorter, truncated sequences. The faster deprotection kinetics of the tac group allow for shorter exposure to basic conditions, thereby reducing the risk of TBDMS group loss and subsequent chain degradation.
Furthermore, the standard benzoyl (Bz) protecting group on adenosine can be more difficult to remove, sometimes requiring prolonged exposure to harsh basic conditions. This can increase the likelihood of other side reactions, such as modification of the nucleobases themselves. The milder conditions sufficient for tac group removal help to preserve the integrity of the synthesized oligonucleotide.
Interactive Data Table: Potential Side Reactions in RNA Synthesis and the Role of the Tac Protecting Group
| Side Reaction | Description | Impact of Tac Protecting Group |
| Phosphodiester Bond Cleavage | Scission of the RNA backbone due to premature 2'-O-TBDMS deprotection. | Reduced risk due to shorter exposure to basic conditions required for tac removal. |
| Depurination | Loss of the adenine (B156593) base from the sugar-phosphate backbone. | Milder deprotection conditions can help minimize this acid-catalyzed side reaction. |
| Base Modification | Chemical alteration of the nucleobases during prolonged deprotection. | Shorter deprotection times with milder reagents reduce the likelihood of base modification. |
| Formation of Truncated Sequences | Generation of shorter RNA fragments due to incomplete synthesis or degradation. | Improved deprotection efficiency can lead to a higher yield of the full-length product. |
This table outlines common side reactions and the theoretical advantages of using a more labile protecting group like tac.
Mechanistic Investigations and Reactivity of Dmt 2/ O Tbdms Ra Tac Amidite
Elucidation of Phosphoramidite (B1245037) Coupling Reaction Mechanisms Involving Dmt-2'-O-tbdms-RA(tac) Amidite
The synthesis of RNA oligonucleotides using the phosphoramidite method is a cyclic process involving four main steps: deblocking, coupling, capping, and oxidation. umich.edu The Dmt-2'-O-tbdms-RA(tac) amidite is a key building block in this process, and its reactivity is central to the successful elongation of the RNA chain. The coupling step, where the phosphoramidite is added to the growing oligonucleotide, is a critical reaction that forms the internucleotidic phosphite (B83602) triester linkage.
The phosphoramidite moiety is relatively stable and requires activation to react with the 5'-hydroxyl group of the growing RNA chain. This activation is achieved by a weakly acidic azole catalyst, commonly referred to as an activator. researchgate.net The activator plays a dual role in the reaction mechanism. researchgate.netnih.govnih.gov
First, it acts as a proton donor, protonating the nitrogen atom of the diisopropylamino group on the phosphoramidite. This protonation converts the amino group into a good leaving group. researchgate.net Second, the conjugate base of the activator (e.g., tetrazolide or dicyanoimidazolide) acts as a nucleophilic catalyst, attacking the phosphorus atom and displacing the diisopropylamine (B44863) to form a highly reactive phosphitylating intermediate. nih.govnih.gov This intermediate is then rapidly attacked by the free 5'-hydroxyl group of the support-bound oligonucleotide, forming the desired phosphite triester linkage. springernature.com
Common activators include 1H-tetrazole and its derivatives, such as 5-Ethylthio-1H-tetrazole (ETT), and more recently, 4,5-dicyanoimidazole (B129182) (DCI). researchgate.netgoogle.com DCI is often preferred as it is less acidic than tetrazole, which minimizes the risk of premature removal (detritylation) of the 5'-DMT protecting group. researchgate.netgoogle.com Furthermore, DCI has been shown to increase the rate of the coupling reaction compared to tetrazole. google.comresearchgate.net
| Activator | Key Characteristics | Impact on Reaction |
|---|---|---|
| 1H-Tetrazole | Standard activator, pKa of ~4.9. | Effective but can cause premature detritylation due to its acidity. researchgate.netgoogle.com |
| 5-Ethylthio-1H-tetrazole (ETT) | A derivative of tetrazole. | Shown to accelerate the coupling of 2'-TBDMS protected ribonucleoside phosphoramidites. google.com |
| 4,5-Dicyanoimidazole (DCI) | Less acidic than tetrazole (pKa of ~5.2), highly soluble in acetonitrile (B52724). | Increases coupling rate, reduces premature detritylation, and can lead to higher product yields. google.comresearchgate.net |
The phosphorus atom in the Dmt-2'-O-tbdms-RA(tac) amidite is prochiral. The coupling reaction with the 5'-hydroxyl group of the growing RNA chain creates a new chiral center at the phosphorus atom, resulting in the formation of a phosphite triester linkage. This newly formed P(III) center leads to a pair of diastereomers, designated as RP and SP, with respect to the existing chiral centers in the ribose sugar.
The coupling reaction is generally not highly diastereoselective, producing a nearly equimolar mixture of the two diastereomers. This mixture is then subjected to the oxidation step, where the P(III) phosphite triester is converted to a more stable P(V) phosphate (B84403) triester. While this oxidation fixes the stereochemistry at the phosphorus center for that specific linkage, each coupling step introduces a new pair of diastereomers. Consequently, a synthetic oligonucleotide of length 'n' will consist of a complex mixture of 2n-1 diastereomers. This inherent lack of stereocontrol in the standard phosphoramidite coupling process is a well-recognized aspect of oligonucleotide synthesis.
Influence of Protecting Groups (DMT, TBDMS, TAC) on Amidite Reactivity and Stability
The protecting groups on the phosphoramidite are crucial for ensuring the chemoselectivity of the coupling reaction and the stability of the monomer during synthesis. springernature.com Each group—DMT, TBDMS, and TAC—has specific steric and electronic properties that influence the reactivity and stability of the Dmt-2'-O-tbdms-RA(tac) amidite. journalirjpac.comtwistbioscience.com
| Protecting Group | Position | Function | Key Properties |
|---|---|---|---|
| DMT (4,4'-Dimethoxytrityl) | 5'-Hydroxyl | Protects the 5'-OH from reacting during coupling. | Bulky, acid-labile, allows for spectrophotometric monitoring of coupling efficiency. journalirjpac.combiosearchtech.com |
| TBDMS (tert-butyldimethylsilyl) | 2'-Hydroxyl | Prevents 2'-OH interference and branching during synthesis. | Very bulky, creates significant steric hindrance, stable to acid/base, removed by fluoride (B91410) ions. glenresearch.comatdbio.com |
| TAC (tert-butylphenoxyacetyl) | N6-amino of Adenine (B156593) | Protects the exocyclic amine of the nucleobase. | Enables ultra-fast deprotection under mild basic conditions, improves solubility in acetonitrile. atdbio.comqualitysystems.com.tw |
The protecting groups significantly modulate the reactivity of the phosphoramidite through both steric and electronic effects.
DMT Group: The primary role of the bulky DMT group is to protect the 5'-hydroxyl. journalirjpac.com It is removed at the start of each cycle with a mild acid to provide the free nucleophile for the coupling reaction. Its large size does not directly interfere with the 3'-phosphoramidite coupling but ensures that only the intended 5'-OH is available for reaction. Premature cleavage of the DMT group can occur with overly acidic activators, which can lead to side reactions like double-couplings. researchgate.net
TBDMS Group: The tert-butyldimethylsilyl group at the 2'-position is the most significant contributor to the steric environment around the reaction center. researchgate.net Its bulkiness sterically hinders the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing chain. atdbio.com This steric hindrance is a primary reason why RNA synthesis is more challenging than DNA synthesis, requiring longer coupling times or more potent activators to achieve high coupling efficiencies. umich.eduumich.edu
TAC Group: The tert-butylphenoxyacetyl group protects the exocyclic amine of adenine. The tert-butyl moiety enhances the solubility of the phosphoramidite monomer in organic solvents like acetonitrile. atdbio.com The TAC group is designed to be stable throughout the acid/base conditions of the synthesis cycles but is rapidly cleaved during the final deprotection step with aqueous ammonia (B1221849). qualitysystems.com.tw This allows for milder and faster deprotection, which is beneficial for the synthesis of longer RNA strands or those containing sensitive modifications. qualitysystems.com.tw
Protecting group stability is paramount for a successful synthesis. Unwanted migration or premature cleavage can lead to significant impurities and failed sequences.
TBDMS Group Migration: A well-known side reaction in RNA synthesis is the migration of the 2'-O-TBDMS group to the adjacent 3'-hydroxyl position during the preparation of the phosphoramidite monomer. glenresearch.com If this occurs, subsequent phosphitylation at the now-free 2'-OH leads to the formation of a 2'-phosphoramidite isomer. thermofisher.com The incorporation of this isomeric impurity into the growing oligonucleotide chain results in an unnatural 2'-5' phosphodiester linkage instead of the native 3'-5' linkage. atdbio.comglenresearch.com
Premature Cleavage:
DMT: As mentioned, highly acidic activators can cause some premature loss of the DMT group from the incoming phosphoramidite, potentially leading to the formation of undesired n+1 oligomers. researchgate.net
TBDMS: The TBDMS group is generally stable during synthesis but can be partially lost during the final extended ammonium (B1175870) hydroxide (B78521) deprotection step used for removing standard base protecting groups. glenresearch.com This premature 2'-deprotection exposes the 2'-hydroxyl, which can catalyze the cleavage of the adjacent phosphodiester bond, leading to RNA strand scission. glenresearch.com The use of fast-deprotecting groups like TAC on the nucleobases helps mitigate this by shortening the required exposure to basic conditions. qualitysystems.com.tw
Identification and Mitigation of Side Reactions and Impurity Formation during Dmt-2'-O-tbdms-RA(tac) Amidite Utilization
The repetitive nature of oligonucleotide synthesis can amplify even minor side reactions, leading to a complex mixture of impurities in the final product. thermofisher.com Careful control of reaction conditions is necessary to minimize their formation.
Key side reactions and mitigation strategies include:
Incomplete Coupling: The steric hindrance of the 2'-O-TBDMS group can lead to incomplete coupling reactions. This results in the formation of "n-1" shortmers (sequences missing one nucleotide), which can be difficult to separate from the full-length product.
Mitigation: This is addressed by using longer coupling times (e.g., 2.5-10 minutes for RNA vs. <1 minute for DNA) and highly efficient activators like DCI or ETT to drive the reaction to completion. umich.eduumich.edu An effective capping step, which acetylates any unreacted 5'-hydroxyl groups, is also critical to prevent these truncated sequences from elongating further. usp.org
Hydrolysis of Phosphoramidite: Phosphoramidites are highly sensitive to moisture. Trace amounts of water in the acetonitrile solvent or on the solid support can react with the activated phosphoramidite to form an H-phosphonate species, which does not couple to the growing chain.
Mitigation: Strict adherence to anhydrous conditions is essential. This includes using high-quality, low-water content solvents and reagents and ensuring the synthesis system is properly dried. researchgate.net
Formation of 2'-5' Linkages: As discussed, migration of the TBDMS group during monomer synthesis can lead to the presence of a 3'-TBDMS-2'-amidite impurity. thermofisher.com The incorporation of this isomer results in incorrect 2'-5' phosphodiester bonds within the RNA sequence.
Mitigation: This issue is primarily controlled by the manufacturer through rigorous purification and quality control of the phosphoramidite building blocks to ensure isomeric purity. thermofisher.com
Chain Scission during Deprotection: Premature removal of the 2'-O-TBDMS group during the final basic deprotection step can lead to cleavage of the RNA backbone. glenresearch.com
Mitigation: The use of the TAC protecting group on adenine allows for significantly faster deprotection times (e.g., 15 minutes at 55°C in concentrated ammonia), minimizing the exposure of the oligonucleotide to harsh basic conditions and thereby reducing the extent of chain cleavage. qualitysystems.com.tw
| Side Reaction / Impurity | Cause | Mitigation Strategy |
|---|---|---|
| (n-1) Shortmers | Incomplete coupling due to steric hindrance of 2'-TBDMS group. | Use of potent activators (e.g., DCI), longer coupling times, and efficient capping. umich.eduusp.org |
| H-phosphonate Formation | Reaction of activated amidite with trace water. | Maintain strictly anhydrous conditions throughout the synthesis. researchgate.net |
| 2'-5' Phosphodiester Linkages | Incorporation of isomeric 2'-amidite impurity resulting from TBDMS migration. | Use of high-purity phosphoramidite monomers with low isomeric content. thermofisher.comglenresearch.com |
| RNA Chain Scission | Premature cleavage of 2'-TBDMS group during final deprotection. | Employ fast-deprotecting base groups like TAC to shorten deprotection times. glenresearch.comqualitysystems.com.tw |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| Dmt-2'-O-tbdms-RA(tac) amidite | N-[[4-(1,1-dimethylethyl)phenoxy]acetyl]-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |
| DMT | 4,4'-Dimethoxytrityl |
| TBDMS | tert-butyldimethylsilyl |
| TAC | tert-butylphenoxyacetyl |
| DCI | 4,5-Dicyanoimidazole |
| ETT | 5-Ethylthio-1H-tetrazole |
| 1H-Tetrazole | 1H-1,2,3,4-Tetrazole |
Formation of N-Oxides and Other Undesirable Byproducts
During storage and handling, as well as during the steps of oligonucleotide synthesis, Dmt-2'-O-tbdms-rA(tac) amidite can degrade into various impurities. The trivalent phosphorus (P(III)) center is particularly susceptible to reactions, primarily with water and oxygen.
Key Degradation Pathways and Byproducts:
Hydrolysis: The most common degradation pathway for phosphoramidites is hydrolysis, which occurs in the presence of trace amounts of water. The P(III) center is attacked by water, leading to the formation of a 5'-DMT-2'-O-TBDMS-adenosine-3'-H-phosphonate diester and the liberation of diisopropylamine. This H-phosphonate byproduct is unreactive under standard coupling conditions and will not be incorporated into the growing oligonucleotide chain, but its presence reduces the concentration of the active phosphoramidite, leading to lower coupling efficiencies. nih.govnih.gov Studies on deoxyribonucleoside phosphoramidites have shown that the rate of degradation is dependent on the nucleobase, with stability generally following the order T, dC > dA > dG. nih.govresearchgate.net After five weeks in an acetonitrile solution, dA amidite purity was found to be reduced by 6%. nih.gov
Oxidation: Exposure to air or other oxidizing agents can oxidize the reactive P(III) center to a more stable pentavalent P(V) phosphate triester. This oxidized form of the phosphoramidite is inert to the coupling reaction and thus acts as an impurity that reduces synthesis efficiency. While oxidation at the phosphorus center is the most prominent oxidative side-reaction, the potential for oxidation at other sites, such as the nucleobase, exists, which could theoretically lead to the formation of N-oxide derivatives, though this is less commonly reported as a primary degradation pathway for the phosphoramidite monomer itself. mdpi.com
Acrylonitrile (B1666552) Elimination: The 2-cyanoethyl protecting group on the phosphorus atom can undergo elimination, particularly in the presence of moisture. This process can lead to the formation of acrylonitrile as a byproduct. nih.govresearchgate.net The resulting phosphoramidite is less stable, and the liberated acrylonitrile can, under basic conditions, modify the nucleobases (especially thymine (B56734) and guanine) of the growing oligonucleotide chain, a side reaction known as cyanoethylation. mdpi.com
Formation of Truncated Sequences (n-1): If the coupling reaction is inefficient due to amidite degradation or suboptimal reaction conditions, the 5'-hydroxyl group of the growing chain remains unreacted. Although a subsequent capping step is designed to block these unreacted sites, the capping reaction itself is not 100% efficient. idtdna.com This results in the formation of "failure sequences" or "(n-1) mers," which are oligonucleotides missing one or more nucleotide units. These represent a significant impurity in the final product.
Protecting Group-Related Byproducts: The tert-butylphenoxyacetyl (tac) group protecting the exocyclic amine of adenosine (B11128) is designed to be labile under mild basic conditions. atdbio.comnih.gov Its lability is advantageous for the final deprotection step but requires careful handling during synthesis to prevent premature removal, which could lead to side reactions like chain branching where an activated phosphoramidite reacts with the unprotected exocyclic amine.
| Byproduct Type | Cause of Formation | Impact on Synthesis |
|---|---|---|
| H-phosphonate | Reaction with trace water (hydrolysis) | Inactive for coupling, reduces yield |
| P(V) Phosphate Triester | Reaction with oxygen (oxidation) | Inactive for coupling, reduces yield |
| Truncated Sequences (n-1) | Incomplete coupling efficiency | Major impurity, difficult to separate from full-length product |
| Acrylonitrile Adducts | Reaction of liberated acrylonitrile with nucleobases | Creates modified nucleobases in the final product |
| Branched Chains | Premature loss of 'tac' group and reaction at exocyclic amine | Forms complex, high-molecular-weight impurities |
Strategies for Enhancing Amidite Shelf-Life and Reaction Purity
To mitigate the formation of undesirable byproducts and ensure the synthesis of high-quality RNA, a multi-faceted approach focusing on proper storage, handling, and optimized reaction and purification conditions is necessary.
Enhancing Amidite Shelf-Life:
The primary goal for extending the shelf-life of Dmt-2'-O-tbdms-rA(tac) amidite is to prevent hydrolysis and oxidation. researchgate.net This is achieved through stringent control of the storage environment.
Low Temperature Storage: Phosphoramidites are thermally labile and should be stored at low temperatures, typically -20°C, to slow down degradation kinetics. researchgate.netmedchemexpress.commedchemexpress.com For long-term storage, temperatures of -80°C can provide even greater stability. medchemexpress.comsigmaaldrich.com
Inert Atmosphere: To prevent oxidation of the P(III) center, phosphoramidites must be stored under an inert atmosphere, such as argon or nitrogen. researchgate.net This minimizes contact with oxygen.
Anhydrous Conditions: Given that hydrolysis is a major degradation pathway, it is critical to maintain anhydrous (water-free) conditions. nih.gov Phosphoramidites are supplied as a dry powder and should be dissolved in high-quality anhydrous acetonitrile immediately before use on the synthesizer. The use of molecular sieves in solvent reservoirs can help to scavenge any residual moisture. nih.gov
| Storage Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C (short-term) to -80°C (long-term) | Reduces the rate of all chemical degradation pathways. medchemexpress.comsigmaaldrich.com |
| Atmosphere | Dry Argon or Nitrogen | Prevents oxidation of the phosphite triester to P(V). researchgate.net |
| Moisture | Store in desiccator; use anhydrous solvents for dissolution | Prevents hydrolysis to the inactive H-phosphonate. nih.gov |
| Light | Store in amber vials | Protects from potential light-induced degradation. medchemexpress.com |
Enhancing Reaction Purity:
Beyond proper storage, optimizing the synthesis cycle and subsequent purification are key to achieving high purity of the final RNA oligonucleotide.
Activator Selection: The coupling of sterically hindered 2'-O-TBDMS protected RNA phosphoramidites is slower than that of their DNA counterparts. atdbio.com The choice of activator is therefore critical. While 1H-Tetrazole is a standard activator, more potent activators are often required for RNA synthesis to achieve high coupling efficiencies in reasonable timeframes. glenresearch.com Activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) have been shown to improve coupling rates. glenresearch.comoup.com However, highly acidic activators can cause premature removal of the 5'-DMT group from the phosphoramidite monomer in solution, leading to the formation of (n+1) dimer additions. glenresearch.com DCI is noted for being less acidic than tetrazole derivatives, potentially reducing this side reaction. oup.com
Optimized Coupling Times: Due to the steric bulk of the 2'-O-TBDMS group, coupling times for RNA synthesis are significantly longer than for DNA, often requiring 5 to 15 minutes for completion. atdbio.comglenresearch.com Insufficient coupling time is a primary cause of (n-1) impurity formation.
Efficient Capping: A highly efficient capping step, typically using acetic anhydride (B1165640) and N-methylimidazole, is essential to block any 5'-hydroxyl groups that failed to couple. This prevents the formation of deletion mutants in the final product population. idtdna.com
Post-Synthesis Purification: Crude synthetic oligonucleotides are a heterogeneous mixture of the full-length product, truncated sequences, and other byproducts. bioprocessonline.com Rigorous purification is essential for most applications. The two most common high-resolution methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). idtdna.comidtdna.com
HPLC: Can be performed in reverse-phase (RP) or anion-exchange (AEX) mode. RP-HPLC separates molecules based on hydrophobicity and is very effective at removing non-DMT-bearing failure sequences (in a "trityl-on" purification strategy). idtdna.comlabcluster.com AEX-HPLC separates based on charge (i.e., the number of phosphate groups), providing good resolution of different length oligos. labcluster.com
PAGE: Separates oligonucleotides by size with single-base resolution. It is considered the gold standard for purity, often achieving >95%, and is particularly recommended for long oligonucleotides. bioprocessonline.comlabcluster.com However, yields from PAGE are typically lower than from HPLC due to the extraction process. idtdna.comlabcluster.com
| Purification Method | Principle of Separation | Typical Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >90% genscript.com | Good yield; effective for modified oligos. bioprocessonline.com | Resolution decreases for oligos >50 bases. labcluster.com |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (Phosphate Backbone) | High | Excellent resolution for smaller quantities. labcluster.com | Resolution decreases for oligos >40 bases. labcluster.com |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Conformation | >95-99% labcluster.com | Highest purity, single-base resolution. idtdna.com | Lower yields; can damage some modifications. idtdna.com |
Advanced Analytical Methodologies for Dmt 2/ O Tbdms Ra Tac Amidite and Its Derivatives
Spectroscopic Techniques for Structural Confirmation and Purity Assessmentbocsci.com
Spectroscopic methods are indispensable for the primary characterization of Dmt-2'-O-tbdms-RA(tac) amidite, providing direct information about its chemical structure, bonding, and purity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, ²⁹Si NMR)
NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of the phosphoramidite (B1245037). usp.org A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of nearly all atoms in the molecule.
¹H NMR: Proton NMR is used to confirm the presence and connectivity of all proton-bearing groups. sigmaaldrich.com Key diagnostic signals include those from the dimethoxytrityl (Dmt) group's aromatic and methoxy (B1213986) protons, the ribose sugar protons (with the anomeric proton between 5.0-6.4 ppm being particularly characteristic), the tert-butyldimethylsilyl (TBDMS) group's bulky alkyl protons, and the protons of the N-tac protecting group and the cyanoethyl phosphoramidite moiety. magritek.com
¹³C NMR: This technique provides a map of the carbon skeleton. While more complex, it confirms the number of unique carbon environments and is sensitive to the stereochemistry of the ribose ring and the presence of isomeric impurities.
³¹P NMR: As a nucleus with 100% natural abundance, ³¹P NMR is exceptionally suited for analyzing phosphoramidites. magritek.com It provides a clear and simple spectrum, making it ideal for rapid purity assessment and identification. magritek.comtrilinkbiotech.com The trivalent phosphoramidite moiety gives a characteristic signal in the range of 140–155 ppm. magritek.com Due to the chiral phosphorus center, the compound exists as a mixture of two diastereomers, which typically appear as two distinct singlets in proton-decoupled spectra. usp.orgmagritek.com The presence of signals in other regions, such as -25 to 99 ppm, can indicate the presence of oxidized P(V) impurities. usp.org
²⁹Si NMR: This specialized technique directly probes the silicon environment of the 2'-O-TBDMS protecting group. The chemical shift, often found between +50 and -200 ppm, is highly sensitive to the electronic environment and can confirm the integrity of this critical protecting group.
Table 1: Representative NMR Chemical Shift Ranges for Dmt-2'-O-tbdms-RA(tac) Amidite
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ³¹P | P(III) Amidite | 140 – 155 | Appears as a pair of singlets for the two diastereomers. magritek.com |
| P(V) Oxide Impurity | -25 – 99 | Indicates oxidation of the phosphoramidite. usp.org | |
| ¹H | Anomeric (H-1') | 5.0 – 6.4 | Unique chemical shift and splitting pattern for identification. magritek.com |
| DMT (Aromatic) | 6.8 – 7.5 | Complex multiplet pattern. | |
| DMT (Methoxy) | ~3.7 | Sharp singlet integrating to 6 protons. | |
| TBDMS (t-Butyl) | ~0.9 | Singlet integrating to 9 protons. | |
| TBDMS (Methyl) | ~0.1 | Two singlets, each integrating to 3 protons. | |
| ²⁹Si | TBDMS Ether | 15 – 20 | Confirms the silyl (B83357) ether environment. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragment Analysis
HRMS is a cornerstone technique for confirming the elemental composition of Dmt-2'-O-tbdms-RA(tac) amidite. usp.org Using techniques like electrospray ionization (ESI), it provides an extremely accurate mass measurement of the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. lcms.cznih.gov This allows for the verification of the molecular formula with high confidence (typically within 5 ppm mass accuracy). rsc.org
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the molecular ion. thermofisher.com The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for phosphoramidites include:
Loss of the DMT group: This is a common and prominent fragmentation, resulting in a neutral loss of 303.14 Da.
Cleavage of the phosphoramidite moiety: Fragmentation can occur at the P-O and P-N bonds, providing information about the 3'-substituent.
Fragmentation of the nucleobase and sugar: These fragments confirm the identity of the core nucleoside. nih.gov
Table 2: Key Ions in HRMS Analysis of a Representative rA Phosphoramidite
| Ion Description | Example Formula (Bz-analogue) | Calculated m/z (Bz-analogue) | Note |
| [M+H]⁺ | C₅₃H₆₇N₇O₈PSi⁺ | 988.4556 | The intact protonated molecular ion. |
| [M+Na]⁺ | C₅₃H₆₆N₇NaO₈PSi⁺ | 1010.4376 | The intact sodium adduct. nih.gov |
| [M-DMT+H]⁺ | C₃₂H₄₅N₇O₆PSi⁺ | 686.3093 | Result of the characteristic loss of the DMT protecting group. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for quickly verifying the presence of key functional groups.
IR Spectroscopy: Detects vibrations that cause a change in dipole moment. Characteristic absorption bands can confirm the presence of:
O-H stretch: Absence of a broad band around 3200-3600 cm⁻¹ confirms the protection of hydroxyl groups.
C-H stretches: Aromatic (DMT) and aliphatic (ribose, TBDMS, tac, cyanoethyl) C-H stretches appear around 2850-3100 cm⁻¹.
C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the cyanoethyl group.
C=O stretch: A strong band around 1650-1700 cm⁻¹ corresponds to the amide carbonyl in the tac (or benzoyl) protecting group.
C-O-C and Si-O-C stretches: Strong bands in the 1000-1300 cm⁻¹ fingerprint region confirm the ether linkages of the DMT, ribose, and TBDMS groups.
Raman Spectroscopy: Detects vibrations that cause a change in polarizability. It is particularly sensitive to symmetric and non-polar bonds, providing complementary information to IR, especially for the aromatic rings of the DMT and adenosine (B11128) moieties.
Chromatographic Separations and Quantification Techniquesbocsci.comlabbulletin.com
Chromatographic methods are the gold standard for determining the purity of phosphoramidites, separating the main compound from isomers, precursors, and degradation products. chromatographytoday.com
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
Reversed-phase HPLC (RP-HPLC) is the most widely used method for assessing the purity of phosphoramidites. usp.orgsigmaaldrich.com The non-polar nature of the DMT and TBDMS groups provides strong retention on C8 or C18 stationary phases. usp.orgchromatographytoday.com A gradient elution, typically with acetonitrile (B52724) and an aqueous buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA), is used to elute the compound and separate it from impurities. usp.orgaatbio.com
Key features of HPLC analysis include:
Purity Assessment: The purity is determined by the area percentage of the main peak(s) relative to all other peaks in the chromatogram. Specifications often require ≥98% or ≥99% purity. sigmaaldrich.comthermofisher.com
Diastereomer Separation: The chiral phosphorus atom leads to two diastereomers, which are often resolved by RP-HPLC as a pair of closely eluting peaks. usp.orgchromatographytoday.com The ratio of these diastereomers is monitored as part of quality control.
Isomer Separation: HPLC can separate critical structural isomers, such as those resulting from incorrect protection (e.g., a 3'-TBDMS-2'-amidite instead of the correct 2'-TBDMS-3'-amidite). thermofisher.com
Table 3: Typical RP-HPLC Method Parameters for Phosphoramidite Analysis
| Parameter | Condition | Purpose |
| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, 2.6-5 µm particle size | Provides hydrophobic retention for separation. usp.org |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water | Ion-pairing agent to improve peak shape. usp.org |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. usp.org |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes | Resolves compounds with different hydrophobicities. chromatographytoday.comaatbio.com |
| Flow Rate | 0.4 - 1.0 mL/min | Standard analytical flow rate. usp.orgwaters.com |
| Temperature | Ambient to 60 °C | Elevated temperatures can improve peak shape and resolution. waters.com |
| Detection | UV Absorbance at 260 nm | The nucleobase provides strong UV absorbance for detection. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Impurity Detection
Coupling HPLC with mass spectrometry combines the powerful separation capabilities of chromatography with the sensitive and specific detection of MS. lcms.czthermofisher.com This is the definitive technique for identifying and characterizing trace-level impurities that may not be visible by UV detection alone. thermofisher.com LC-MS methods can readily detect impurities at levels below 0.1%. thermofisher.com
Common impurities identified by LC-MS include:
Oxidized Amidite: The P(III) phosphoramidite can oxidize to the P(V) phosphate (B84403), resulting in an impurity with a mass increase of +16 Da. lcms.cz
Hydrolysis Product (H-phosphonate): Reaction with trace water can lead to the formation of the corresponding H-phosphonate.
Loss of Protecting Groups: Incomplete protection or degradation can lead to impurities lacking the cyanoethyl group or other protecting moieties. thermofisher.com
Side-Reaction Products: Impurities can arise from side reactions during the multi-step synthesis of the phosphoramidite, such as alkylated or chlorinated species. thermofisher.com
Table 4: Common Process-Related Impurities Detected by LC-MS
| Impurity Type | Mass Difference from Parent [M+H]⁺ | Potential Cause |
| Oxidized Phosphoramidite | +15.99 Da | Exposure to air/oxidizing agents. lcms.cz |
| H-phosphonate | -57.06 Da | Hydrolysis by trace moisture. |
| Deprotected Amidite (Loss of Cyanoethyl) | -53.02 Da | Instability or incomplete synthesis step. thermofisher.com |
| Deprotected Nucleoside (Loss of Amidite) | -159.12 Da | Hydrolysis of the phosphoramidite linkage. |
| TBDMS Migration/Loss | 0 Da (isomer) / -114.09 Da | Isomerization or incomplete 2'-OH protection. |
| N-Cyanoethyl Adduct | +53.02 Da | Reaction with acrylonitrile (B1666552) byproduct. glenresearch.com |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| Dmt-2'-O-tbdms-RA(tac) amidite | N⁶-(tert-butylacetyl)-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |
| Dmt-2'-O-tbdms-rA(bz) phosphoramidite | N⁶-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |
| DMT | Dimethoxytrityl |
| TBDMS | tert-butyldimethylsilyl |
| tac | tert-butylacetyl |
| Bz | Benzoyl |
| TEAA | Triethylammonium acetate |
| HPLC | High-Performance Liquid Chromatography |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
| NMR | Nuclear Magnetic Resonance |
| HRMS | High-Resolution Mass Spectrometry |
| IR | Infrared |
| ESI | Electrospray Ionization |
Advanced Characterization of Dmt-2'-O-tbdms-RA(tac) Amidite in Reaction Mixtures and Oligonucleotide Products
The structural complexity of Dmt-2'-O-tbdms-rA(tac) amidite, featuring a bulky tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position and a labile tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of adenosine, requires specialized analytical approaches. These methods are crucial for ensuring efficient incorporation during solid-phase synthesis and for confirming the structural integrity of the resulting RNA strand.
Real-time Monitoring of Coupling Reactions
In-line spectroscopic methods, such as mid-infrared (mid-IR) and Raman spectroscopy, are particularly well-suited for monitoring the consumption of the phosphoramidite and the formation of the new phosphite (B83602) triester linkage. rsc.org These techniques can provide kinetic data on the coupling reaction, revealing the influence of factors such as the activator, coupling time, and the concentration of reactants.
Table 1: Comparative Coupling Kinetics of Different Phosphoramidites Monitored by In-line Spectroscopy
| Phosphoramidite | Activator | Coupling Time (s) for 99% Completion |
|---|---|---|
| DMT-dT-CE | ETT | 30 |
| DMT-dG(ibu)-CE | ETT | 45 |
| DMT-2'-O-Me-U-CE | ETT | 90 |
| DMT-2'-O-TBDMS-rA(bz)-CE | ETT | 180 |
| DMT-2'-O-TBDMS-rA(tac)-CE (projected) | ETT | ~240 |
| DMT-2'-O-TBDMS-rA(bz)-CE | DCI | 120 |
| DMT-2'-O-TBDMS-rA(tac)-CE (projected) | DCI | ~180 |
This table is illustrative, with projected data for the tac-amidite based on the principle that bulkier protecting groups slow down coupling reactions. ETT (5-Ethylthio-1H-tetrazole) and DCI (4,5-Dicyanoimidazole) are common activators in oligonucleotide synthesis.
Enzymatic and Chemical Degradation Studies for Sequence and Structural Verification
Following synthesis and deprotection, the verification of the primary sequence and the integrity of all modifications is essential. This is particularly important for oligonucleotides containing the tac-protected adenosine, as the deprotection conditions must be carefully controlled to ensure complete removal of the tac group without compromising the rest of the molecule. A combination of enzymatic and chemical degradation methods, followed by mass spectrometry (MS), provides a comprehensive approach for this verification. nih.gov
Enzymatic Degradation:
Enzymatic digestion using a cocktail of nucleases that cleave the phosphodiester backbone is a common method to break down the oligonucleotide into smaller fragments or individual nucleosides for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov For RNA, a combination of RNase T1 (cleaves after guanosine (B1672433) residues), RNase A (cleaves after pyrimidine (B1678525) residues), and alkaline phosphatase (removes terminal phosphates) is often used. The presence of a modified adenosine, such as one derived from the Dmt-2'-O-tbdms-rA(tac) amidite, can alter the cleavage pattern of certain nucleases. nih.gov
For example, the presence of a bulky adduct on adenosine may hinder the activity of a nearby cleavage enzyme. By comparing the digestion pattern of the synthesized oligonucleotide with a known standard or a predicted pattern, the presence and location of the modified adenosine can be confirmed. High-resolution mass spectrometry can then be used to identify the mass of the fragments, confirming the incorporation of the correct nucleoside. researchgate.net
Table 2: Hypothetical RNase T1 Digestion Fragments of a Modified RNA Oligonucleotide Analyzed by LC-MS
| RNA Sequence | Predicted Fragments (Unmodified) | Observed Fragments (with rA(tac) derivative) | Mass Shift (Da) |
|---|---|---|---|
| 5'-CGUA GC-3' | CG | CG | 0 |
| UAG | UA G | +58 | |
| C | C | 0 |
This table illustrates how the presence of a modification on adenosine (A), in this case, the remnant of the tac group if deprotection is incomplete, would lead to a predictable mass shift in the corresponding fragment. The mass shift of +58 Da corresponds to an acetyl group, a potential remnant of incomplete tac deprotection.
Chemical Degradation:
Chemical degradation methods offer an alternative or complementary approach to enzymatic digestion for sequence and structural verification. Methods such as partial acid or alkaline hydrolysis can randomly cleave the phosphodiester backbone, generating a ladder of fragments that can be analyzed by mass spectrometry. nih.gov
For RNA containing modified bases, specific chemical reactions can be employed to induce cleavage at or near the modification site, providing precise positional information. nih.gov For instance, certain chemical reagents can react specifically with the exocyclic amine of adenosine, and subsequent treatment can lead to strand scission. While a specific method for the tac-derived adenosine is not established, the principle of using chemical reactivity to map modifications is a powerful tool in oligonucleotide characterization. acs.org
Tandem mass spectrometry (MS/MS) is a crucial technique in both enzymatic and chemical degradation studies. By isolating a specific fragment ion and subjecting it to further fragmentation, a detailed fragmentation pattern is generated. This pattern provides sequence information and can pinpoint the exact location of a modification within the fragment. nih.gov
Table 3: Illustrative MS/MS Fragmentation Data for a Modified RNA Trinucleotide
| Parent Ion (m/z) | Fragment Ion Series | Observed m/z | Inferred Sequence/Structure |
|---|---|---|---|
| [UA G - H]⁻ | y₂ | [AG - H]⁻ | Confirms AG dinucleotide |
| b₂ | [UA - H]⁻ | Confirms UA dinucleotide with modification on A | |
| a₂-B | [U(PO₃) - H]⁻ | Confirms presence of U at 5'-end | |
| w₁ | [G(PO₃) - H]⁻ | Confirms presence of G at 3'-end |
This table provides a simplified example of how MS/MS fragmentation patterns (y, b, a-B, and w ions) can be used to deduce the sequence and locate a modification within an oligonucleotide fragment.
Computational and Theoretical Investigations of Dmt 2/ O Tbdms Ra Tac Amidite
Molecular Modeling of Dmt-2'-O-tbdms-RA(tac) Amidite Structure and Conformation
Molecular modeling techniques, including molecular mechanics and molecular dynamics, are employed to simulate the three-dimensional structure and dynamic behavior of phosphoramidites. These models are crucial for understanding how the molecule's shape and flexibility influence its reactivity and interactions.
Theoretical studies on silyl-protected ribonucleosides suggest that the 2'-O-TBDMS group favors a C3'-endo sugar conformation, which is characteristic of A-form helices found in RNA. This preference is driven by steric and electronic factors. The bulky TBDMS group tends to occupy a pseudo-equatorial position to minimize steric clashes with the adjacent base and the 3'-phosphoramidite group. Molecular mechanics calculations can quantify the energy differences between various sugar puckers, as illustrated in the hypothetical energy landscape below.
| Ribose Conformation | Relative Energy (kcal/mol) |
| C3'-endo | 0.0 |
| C2'-endo | 2.5 - 4.0 |
| O4'-endo | > 5.0 |
| C4'-exo | > 5.0 |
This interactive table presents hypothetical relative energies for different ribose puckering conformations in a 2'-O-TBDMS protected adenosine (B11128), based on general computational studies of modified nucleosides.
The 5'-O-dimethoxytrityl (Dmt) group is large and flexible, with multiple rotatable bonds. Its conformation is critical as it protects the 5'-hydroxyl group during synthesis and its removal initiates the next coupling cycle. Modeling studies show that the Dmt group can adopt various conformations that shield the 5'-OH group effectively. The tert-amyl-phenoxyacetyl (tac) group protecting the exocyclic amine of adenine (B156593) also possesses conformational flexibility, which can influence base stacking interactions in certain contexts.
In solution, Dmt-2'-O-tbdms-RA(tac) amidite molecules are subject to a complex interplay of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and interactions with the solvent (typically acetonitrile). Molecular dynamics simulations can model these interactions over time, providing insights into the solvation shell and the potential for self-aggregation. nih.gov The large, aromatic Dmt group and the phenoxyacetyl moiety of the tac group can participate in π-π stacking interactions, which might lead to transient dimer formation in concentrated solutions.
In the solid state, the molecules will pack into a crystal lattice. The packing arrangement is determined by the optimization of intermolecular interactions to achieve the lowest energy state. X-ray crystallography provides experimental data on solid-state structures, which can be complemented by computational crystal structure prediction methods to understand the packing forces, which are dominated by van der Waals and electrostatic interactions. researchgate.net
Quantum Chemical Studies of Reactivity and Reaction Pathways
Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and model chemical reactions with high accuracy. These methods are particularly useful for investigating reaction mechanisms, identifying transition states, and calculating activation energies.
The key step in oligonucleotide synthesis is the phosphitylation reaction, where the phosphoramidite (B1245037) couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by a weak acid, such as 1H-tetrazole or a derivative thereof. nih.gov
Quantum chemical calculations can model this reaction by mapping the potential energy surface. The process involves the protonation of the diisopropylamino group on the phosphoramidite by the activator, making it a good leaving group. atdbio.com The subsequent nucleophilic attack by the 5'-hydroxyl group proceeds through a trigonal bipyramidal transition state at the phosphorus center.
DFT calculations can determine the geometry of this transition state and its associated activation energy (ΔG‡). The activation energy is a critical parameter that determines the rate of the reaction. For sterically hindered phosphoramidites, like those with a 2'-O-TBDMS group, the activation energy is expected to be slightly higher than for less hindered deoxyribonucleoside phosphoramidites, which is consistent with the longer coupling times often required for RNA synthesis. oup.com
| Activator | Calculated ΔG‡ (kcal/mol) |
| 1H-Tetrazole | 15 - 18 |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 13 - 16 |
| 4,5-Dicyanoimidazole (B129182) (DCI) | 12 - 15 |
This interactive table provides representative, hypothetical activation energies for the phosphitylation reaction of a 2'-O-TBDMS protected phosphoramidite with different common activators, as would be predicted by DFT calculations.
Beyond calculating energy barriers, quantum chemical studies can elucidate the detailed electronic mechanism of the phosphitylation reaction. These studies confirm a mechanism involving nucleophilic catalysis by the activator. nih.govrsc.org The activator first protonates the nitrogen atom of the phosphoramidite, followed by the formation of a highly reactive phosphoramidite-activator intermediate. This intermediate is then attacked by the 5'-hydroxyl group of the growing oligonucleotide chain.
Prediction of Protecting Group Behavior, Stability, and Stereoselectivity
The choice of protecting groups is crucial for a successful multi-step synthesis. twistbioscience.comwikipedia.org Computational methods can be used to predict the stability of these groups under various reaction conditions and to understand their influence on the stereochemical outcome of reactions.
The stability of the Dmt group to acidic conditions is a key parameter, as its premature removal can lead to undesired side products. Theoretical calculations can model the protonation and subsequent cleavage of the Dmt group, helping to rationalize the choice of deblocking reagents.
The stability of the base- and 2'-hydroxyl-protecting groups to the conditions of the synthesis cycle is also critical. The tac group, a phenoxyacetyl derivative, is designed for rapid removal under basic conditions. researchgate.net Computational studies can model the hydrolysis of the amide bond of the tac group and the silyl (B83357) ether bond of the TBDMS group, providing insights into their relative lability and helping to design orthogonal deprotection strategies. A study on the degradation of various 2'-deoxynucleoside phosphoramidites in solution found that dG-tac phosphoramidite is significantly less stable than its dA-tac, dC-tac, and dT counterparts, suggesting that the stability of the tac-protected phosphoramidite is base-dependent. researchgate.netresearchgate.net
The phosphorus atom in the phosphoramidite is a stereocenter, meaning the molecule exists as a mixture of two diastereomers. While this chirality is generally lost in the subsequent oxidation step to the natural phosphate (B84403) backbone, it can be relevant in the synthesis of modified oligonucleotides like phosphorothioates. Computational studies can help predict whether the bulky TBDMS and tac groups can induce any diastereoselectivity in the coupling reaction by analyzing the transition state energies for the attack on each diastereomer. acs.org The steric bulk of the 2'-O-TBDMS group is known to influence coupling efficiency, and theoretical models can quantify these steric effects on the transition state geometry and energy. atdbio.com
Computational Prediction of Protecting Group Removal Conditions
The efficiency and fidelity of RNA synthesis are critically dependent on the precise and selective removal of protecting groups at various stages of the process. The Dmt-2'-O-tbdms-RA(tac) amidite features three key protecting groups: the 5'-O-Dimethoxytrityl (DMT), the 2'-O-tert-butyldimethylsilyl (TBDMS), and the N6-tert-butylphenoxyacetyl (tac) on the adenine base. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are instrumental in predicting the optimal conditions for the removal of the TBDMS and tac groups.
DFT calculations can be employed to model the reaction pathways for the cleavage of these protecting groups under different chemical environments (e.g., acidic, basic, or fluoride-induced deprotection). By calculating the potential energy surfaces of these reactions, researchers can identify the transition states and determine the activation energies, which are crucial for predicting reaction rates and identifying the most favorable deprotection conditions. nih.gov
For the 2'-O-TBDMS group, a silyl ether, computational models can simulate its cleavage mechanism, which is typically initiated by a fluoride (B91410) ion or under acidic conditions. dntb.gov.uaresearchgate.net These models can elucidate the influence of the reagent, solvent, and temperature on the deprotection efficiency and selectivity. For instance, theoretical studies can compare the energy barriers for fluoride-catalyzed versus acid-catalyzed cleavage, helping to determine which method would be more effective and less likely to cause unwanted side reactions, such as internucleotide bond cleavage.
Similarly, the removal of the tac group, an amide-based protection for the exocyclic amine of adenine, can be investigated computationally. qualitysystems.com.tw The tac group is designed for rapid removal under basic conditions. qualitysystems.com.tw Theoretical models can predict the reaction mechanism of its hydrolysis, providing insights into the rate-determining steps and the stability of reaction intermediates. This information is valuable for designing deprotection protocols that are both rapid and mild enough to preserve the integrity of the synthesized RNA oligonucleotide. nih.govresearchgate.net
The following table summarizes hypothetical data from DFT calculations aimed at predicting the deprotection conditions for the TBDMS and tac groups, illustrating the type of information that can be obtained from such studies.
| Protecting Group | Deprotection Reagent | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |
|---|---|---|---|---|
| 2'-O-TBDMS | Tetrabutylammonium (B224687) Fluoride (TBAF) | Tetrahydrofuran (B95107) (THF) | 15.2 | Fast |
| 2'-O-TBDMS | Triethylamine (B128534) trihydrofluoride (TEA·3HF) | Dimethylformamide (DMF) | 18.5 | Moderate |
| 2'-O-TBDMS | Acetic Acid (AcOH) | Water | 25.1 | Slow |
| N6-tac | Aqueous Ammonia (B1221849) | Water | 12.8 | Very Fast |
| N6-tac | Potassium Carbonate | Methanol | 16.3 | Moderate |
In Silico Screening for Optimal Amidite Design
For a molecule like Dmt-2'-O-tbdms-RA(tac) amidite, in silico screening could explore several aspects. For example, molecular modeling can be used to assess the steric hindrance around the phosphorus atom of the phosphoramidite group. Excessive steric bulk can impede the coupling reaction, leading to lower yields. By computationally evaluating a series of different protecting groups or modifications to the diisopropylamino group, it is possible to identify structures that strike a balance between stability and reactivity. acs.org
Furthermore, computational screening can be used to evaluate the electronic properties of the protecting groups and their influence on the reactivity of the nucleoside. The electron-withdrawing or -donating nature of the TBDMS and tac groups can affect the reactivity of the phosphoramidite and the stability of the glycosidic bond. Quantum chemical calculations can quantify these effects, allowing for the selection of protecting groups that enhance the desired chemical properties of the amidite.
Another important parameter that can be assessed through in silico screening is the conformational preference of the nucleoside. The conformation of the ribose sugar and the orientation of the base can impact the efficiency of the coupling reaction. Molecular dynamics simulations can be used to explore the conformational landscape of the amidite and identify modifications that favor a conformation that is optimal for the coupling step.
The table below provides a representative example of the parameters that could be evaluated in an in silico screening study for the optimization of a phosphoramidite, such as Dmt-2'-O-tbdms-RA(tac) amidite.
| Parameter | Computational Method | Property Investigated | Desired Outcome for Optimal Design |
|---|---|---|---|
| Steric Hindrance | Molecular Mechanics (MM) | Accessibility of the phosphorus center | Minimized steric bulk around the reaction center |
| Electronic Effects | Density Functional Theory (DFT) | Charge distribution and orbital energies | Protecting groups that enhance reactivity without compromising stability |
| Conformational Analysis | Molecular Dynamics (MD) | Preferred sugar pucker and glycosidic bond angle | Conformation that facilitates efficient coupling |
| Solvation Effects | Continuum Solvation Models | Stability and reactivity in different solvents | High solubility and stability in the synthesis solvent |
| Deprotection Pathway | Quantum Mechanics (QM) | Activation energy for protecting group removal | Low energy barrier for selective and clean deprotection |
Through these computational and theoretical investigations, a deeper understanding of the chemical behavior of Dmt-2'-O-tbdms-RA(tac) amidite can be achieved. This knowledge is invaluable for the rational design of improved RNA synthesis protocols and the development of next-generation phosphoramidite building blocks with superior performance.
Impact and Future Directions in Chemical Biology and Advanced Materials Science
Contributions of Dmt-2'/'O-tbdms-RA(tac) Amidite to the Synthesis of Bioconjugates and Chemical Probes
The ability to introduce specific modifications into oligonucleotides is crucial for their application as tools in chemical biology. Dmt-2'-O-tbdms-RA(tac) amidite serves as a key building block in the solid-phase synthesis of RNA, a process that allows for the precise, site-specific incorporation of functional moieties. youtube.com This capability is fundamental to the creation of bioconjugates and chemical probes designed for a variety of analytical and diagnostic purposes.
Fluorescently labeled oligonucleotides are indispensable tools for visualizing nucleic acids within cellular environments and for various bio-analytical assays. The synthesis of these probes often involves the post-synthetic modification of an oligonucleotide that has been assembled using phosphoramidite (B1245037) chemistry. Dmt-2'-O-tbdms-RA(tac) amidite is integral to the synthesis of the RNA backbone. The standard phosphoramidite method allows for the incorporation of linker arms or reactive groups at specific positions within the oligonucleotide sequence. nih.gov These functionalities are then used to covalently attach fluorescent dyes.
The process typically involves:
Automated solid-phase synthesis of the desired RNA sequence using protected phosphoramidites, including Dmt-2'-O-tbdms-RA(tac) amidite.
Incorporation of a phosphoramidite monomer containing a protected reactive group (e.g., an amino or thiol linker) at a designated site.
Deprotection of the oligonucleotide, which removes the protecting groups from the nucleobases, phosphate (B84403) backbone, and the 2'-hydroxyl groups. The 'tac' group's lability is advantageous here, allowing for milder deprotection conditions that preserve the integrity of the RNA strand.
Reaction of the deprotected oligonucleotide's reactive group with an activated fluorescent dye.
This methodology enables the creation of a wide array of fluorescent RNA probes for applications such as fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging studies.
Beyond fluorescent labels, the phosphoramidite chemistry involving building blocks like Dmt-2'-O-tbdms-RA(tac) amidite is used to synthesize nucleic acids with other functional tags. These tags can be used for purification, immobilization, or to introduce other functionalities. A common example is the incorporation of biotin (B1667282), a small molecule with a high affinity for streptavidin.
The synthesis of biotinylated RNA probes follows a similar strategy to that of fluorescently labeled ones. A biotin phosphoramidite can be added during the automated synthesis, typically at the 5' or 3' terminus. Alternatively, a linker with a reactive group can be incorporated internally, which is then conjugated to a biotin derivative post-synthesis. These affinity-tagged oligonucleotides are crucial for applications such as:
Affinity Purification: Isolating specific binding partners (proteins or other nucleic acids) from complex biological mixtures.
Immobilization: Attaching the oligonucleotide to a solid support for use in biosensors or microarrays.
Detection: In conjunction with enzyme-conjugated streptavidin for colorimetric or chemiluminescent readouts.
The reliable incorporation of the adenosine (B11128) base using Dmt-2'-O-tbdms-RA(tac) amidite is a critical step in the assembly of these functionalized nucleic acids, ensuring the integrity of the final product.
Integration into Methodologies for Nucleic Acid-Based Nanomaterials and Self-Assembly
The programmable nature of Watson-Crick base pairing makes DNA and RNA exceptional materials for the bottom-up fabrication of nanoscale structures. Phosphoramidites like Dmt-2'-O-tbdms-RA(tac) amidite are the fundamental chemical reagents that enable the synthesis of the custom oligonucleotide strands required for these advanced applications.
DNA and RNA origami are techniques used to create complex two- and three-dimensional shapes by folding a long scaffold strand with hundreds of shorter "staple" strands. jyu.finih.gov The precise synthesis of these staple strands is paramount to the successful self-assembly of the desired nanostructure. Automated solid-phase synthesis using phosphoramidite chemistry is the standard method for producing these custom oligonucleotides. youtube.com
While Dmt-2'-O-tbdms-RA(tac) amidite is specifically an RNA building block, the principles of its use in automated synthesis are directly relevant to the production of the DNA and RNA strands that form these nanostructures. The ability to reliably synthesize high-fidelity oligonucleotides of specific sequences is the bedrock upon which DNA/RNA nanotechnology is built. The introduction of modified bases or functional groups, enabled by phosphoramidites, allows for the creation of origami structures with added functionalities, such as attachment points for proteins or nanoparticles.
Researchers are increasingly designing "smart" nucleic acid materials that can change their conformation in response to specific stimuli, such as changes in pH, temperature, or the presence of a particular molecule. sci-hub.seresearchgate.netmdpi.com These responsive materials have potential applications in targeted drug delivery, diagnostics, and molecular machinery.
The construction of these dynamic systems relies on the precise chemical synthesis of the constituent DNA and RNA strands. jyu.finih.gov By incorporating specific modifications or non-canonical base pairs, scientists can engineer structures that undergo predictable conformational changes. For instance, the incorporation of i-motif or G-quadruplex forming sequences can create pH-responsive domains. The reliable and high-fidelity synthesis of the adenosine-containing strands, facilitated by reagents like Dmt-2'-O-tbdms-RA(tac) amidite, is essential for the proper functioning of these complex assemblies.
Advancements in Automated Synthesis and High-Throughput Oligonucleotide Production Utilizing Dmt-2'/'O-tbdms-RA(tac) Amidite
The demand for synthetic oligonucleotides for research, diagnostics, and therapeutic applications has driven the development of highly automated and high-throughput synthesis platforms. nih.gov The chemical properties of the phosphoramidite building blocks are a critical factor in the efficiency and success of these processes.
The combination of the standard 2'-O-TBDMS protection with the fast-deprotecting 'tac' base protection provides a robust system for the high-fidelity synthesis of RNA. This is particularly important for the production of long RNA sequences or for applications requiring large quantities of oligonucleotides. The high coupling efficiencies and the streamlined deprotection protocols associated with amidites like Dmt-2'-O-tbdms-RA(tac) amidite are key enablers of modern, large-scale oligonucleotide manufacturing.
Miniaturization and Parallel Synthesis Approaches
The drive to synthesize thousands or even millions of unique oligonucleotide sequences simultaneously has led to the development of miniaturized and parallel synthesis platforms, most notably microarray technology. In this context, the quality and characteristics of phosphoramidite building blocks are paramount.
High-density microarrays demand exceptional efficiency and fidelity at each step of the synthesis cycle. The repetitive nature of oligonucleotide synthesis can amplify the impact of even minute impurities in the starting materials. thermofisher.com For instance, a phosphoramidite with a critical impurity of just 0.2% used multiple times in a sequence can lead to a significant percentage of the final product being flawed. thermofisher.com Therefore, amidites like Dmt-2'-O-tbdms-RA(tac) amidite, which are produced to high purity standards (often ≥99% by HPLC and ³¹P-NMR), are essential for the success of these high-throughput methods. sigmaaldrich.com
The industry-standard 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group is crucial for these approaches. sigmaaldrich.comsigmaaldrich.com Its stability prevents unwanted side reactions at the 2'-hydroxyl position during the repeated chemical cycles of synthesis. The choice of the N6-tac (tert-butylphenoxyacetyl) protecting group for the adenine (B156593) base may also offer advantages in specific miniaturized workflows, potentially allowing for tailored deprotection strategies that preserve the integrity of the synthesized oligonucleotides on the solid support before cleavage.
Development of Next-Generation Oligonucleotide Synthesizers
Modern oligonucleotide synthesizers, such as the ÄKTA and OligoPilot systems, are engineered for high-yield, large-scale, and rapid production of nucleic acids. sigmaaldrich.comsigmaaldrich.com These platforms place stringent demands on the chemical and physical properties of the phosphoramidites used. Dmt-2'-O-tbdms-RA(tac) amidite and its analogs are designed for compatibility with such advanced instrumentation. sigmaaldrich.com
Key characteristics required for next-generation synthesizers include:
Consistent Lot-to-Lot Performance: To ensure reproducibility in large-scale synthesis, the purity and reactivity of the amidite must be consistent from one batch to the next. sigmaaldrich.comsigmaaldrich.com
High Coupling Efficiency: The amidite must react quickly and completely during the coupling step. This is facilitated by the use of potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT). sigmaaldrich.com
Optimal Solubility and Stability: The amidite must remain stable in the delivery solvent (typically acetonitrile) and be readily delivered to the synthesis column without precipitation or degradation.
The quality control applied to these reagents, including measures of water content and phosphorus(III) impurities, is critical for preventing side reactions that would terminate chain growth and reduce the yield of the desired full-length oligonucleotide. sigmaaldrich.com
Prospects for Novel Synthetic Strategies and Emerging Applications of Dmt-2'-O-tbdms-RA(tac) Amidite Chemistry in Basic Research
The availability of high-quality RNA phosphoramidites is a catalyst for innovation in basic research, enabling scientists to probe and manipulate biological systems with unprecedented precision.
Exploration of Dmt-2'-O-tbdms-RA(tac) Amidite in Non-Canonical Nucleic Acid Synthesis
The synthesis of non-canonical nucleic acids—those containing unnatural bases, modified backbones, or complex secondary structures—is a frontier in chemical biology. While Dmt-2'-O-tbdms-RA(tac) amidite contains the natural base adenosine, it is a fundamental component in the assembly of sequences that may incorporate these modifications.
The selection of the N6-tac protecting group is particularly relevant in this context. The tac group is more labile than the standard benzoyl (Bz) group and can be removed under milder basic conditions. This feature is highly advantageous when the synthetic oligonucleotide contains other sensitive functional groups or non-canonical nucleosides that would be degraded by the harsher deprotection conditions required for the Bz group. This allows for a broader range of chemical modifications to be included in a single oligonucleotide, expanding the toolkit for creating novel nucleic acid structures with tailored properties.
| Feature | N6-benzoyl (Bz) Group | N6-tac Group | Significance in Non-Canonical Synthesis |
| Structure | Aromatic amide | Aliphatic ester-derived amide | Different chemical stability and reactivity. |
| Deprotection | Requires harsh conditions (e.g., concentrated ammonia (B1221849) at elevated temperatures). | Removable under milder basic conditions. | Enables incorporation of base-labile or sensitive modifications into the oligonucleotide sequence. |
| Application | Standard for robust, routine synthesis. | Preferred for complex syntheses involving delicate or non-standard monomers. | Expands the scope of accessible complex and modified nucleic acid structures. |
Broadening the Scope of Modified Oligonucleotides for Fundamental Biological Investigations
Synthetic RNA oligonucleotides are indispensable tools for exploring the diverse roles of RNA in biology. The use of Dmt-2'-O-tbdms-RA(tac) amidite enables the production of high-purity RNA for a variety of research applications:
RNA Interference (RNAi): Chemically synthesized small interfering RNAs (siRNAs) are widely used to achieve sequence-specific gene silencing. The ability to produce high-fidelity siRNAs is essential for accurately studying gene function. sigmaaldrich.com
Aptamers and Ribozymes: The in vitro selection (SELEX) process for generating aptamers (nucleic acid-based affinity ligands) and the study of ribozymes (catalytic RNA molecules) rely on the synthesis of large, diverse libraries of RNA oligonucleotides.
Structural Biology: High-resolution structural studies of RNA molecules, such as those performed using X-ray crystallography or NMR spectroscopy, require highly pure, and often isotopically labeled, RNA samples that are accessible through chemical synthesis.
The continued refinement of phosphoramidites like Dmt-2'-O-tbdms-RA(tac) amidite, with its specific combination of protecting groups optimized for stability and selective removal, will continue to underpin discoveries across the landscape of fundamental biological research.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity and stability of Dmt-2/'O-Tbdms-RA(tac) amidite in oligonucleotide synthesis?
- Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate and quantify impurities. Mass spectrometry (MS) should confirm molecular weight integrity. Stability under storage conditions (e.g., -20°C under argon) can be monitored via periodic HPLC-MS comparisons over 6–12 months. For base-sensitive protecting groups, validate deprotection efficiency using 0.5 M NaOH (for tac or acetyl groups) or fluoride-based reagents (e.g., TBAF for Tbdms) .
Q. How should researchers optimize deprotection conditions for oligonucleotides synthesized with this amidite?
- Methodological Answer : Apply sequential deprotection:
Dmt removal : Use 3% dichloroacetic acid (DCA) in dichloromethane (30 sec, 2 cycles).
Tbdms removal : Treat with 1 M tetrabutylammonium fluoride (TBAF) in THF (24 hr, room temperature).
Tac removal : Use concentrated ammonium hydroxide (28% w/v, 55°C, 5–6 hr).
Validate completeness via MALDI-TOF MS or capillary electrophoresis. Incomplete deprotection of Tbdms may require extended TBAF exposure or elevated temperatures .
Advanced Research Questions
Q. How can batch-to-batch variability in amidite synthesis impact oligonucleotide yield, and what quality controls mitigate this?
- Methodological Answer : Variability in amidite purity (>98% by HPLC) directly affects coupling efficiency (target: >99% per step). Implement:
- Elemental analysis (C, H, N) to confirm stoichiometry.
- Quantitative P NMR to assess phosphoramidite reactivity.
- Stability-indicating assays (e.g., accelerated degradation at 40°C/75% RH).
Batch inconsistencies in salt content (e.g., triethylammonium acetate) can alter coupling kinetics; request salt-free formulations or adjust activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole) concentrations during synthesis .
Q. What experimental approaches resolve contradictions in coupling efficiency data for automated synthesizers using this amidite?
- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:
- Activators : Compare 5-ethylthio-1H-tetrazole vs. benzimidazolium triflate.
- Coupling time : 30 sec vs. 60 sec.
- Temperature : 25°C vs. 40°C.
Analyze results via HPLC-based trityl assay to quantify stepwise yield. For low-yield outliers, perform post-synthesis MS to identify deletion sequences. Thermodynamic modeling of amidite reactivity (e.g., Gibbs free energy of activation) can predict optimal conditions for long (>60-mer) sequences .
Q. How do thermodynamic properties of Dmt-2/'O-Tbdms-RA(tac) amidite influence its integration into GC-rich oligonucleotide sequences?
- Methodological Answer : The Tbdms group increases steric hindrance, reducing coupling efficiency in GC-rich regions by ~5–10% compared to unprotected ribose. Mitigate this by:
- Pre-activation : Pre-mix amidite with activator for 60 sec before delivery.
- Double coupling : Repeat amidite delivery for problematic positions.
Monitor real-time via UV trityl monitoring; a <95% stepwise yield warrants protocol adjustment. Thermodynamic data (e.g., activation enthalpy from Eyring plots) can guide solvent selection (e.g., acetonitrile vs. DMF) to improve kinetics .
Data Submission and Reproducibility
Q. What analytical datasets are critical for publishing oligonucleotide synthesis methods using this amidite?
- Methodological Answer : Include:
- Raw HPLC traces (254 nm) with peak integration for purity.
- MS spectra (ESI or MALDI-TOF) confirming molecular weight ± 0.05%.
- Deprotection validation : Post-synthesis RP-HPLC comparing crude vs. purified oligonucleotides.
For regulatory alignment, structure datasets in ADaM format, including metadata on synthesizer parameters (e.g., reagent lot numbers, coupling times) .
Q. How can researchers ensure reproducibility when scaling up oligonucleotide synthesis with this amidite?
- Methodological Answer : Standardize:
- Amidite storage : Desiccate at -20°C with moisture-sensitive indicators.
- Synthesizer calibration : Validate fluidics (e.g., acetonitrile wash volumes) monthly.
- QC thresholds : Reject batches with amidite purity <98% or oligonucleotide stepwise yield <99%.
For inter-lab reproducibility, share detailed synthesis logs (e.g., .xml protocol files) and reference internal standards (e.g., NIST-traceable oligonucleotides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
